molecular formula C10H13N3O2 B1307306 2-Piperidin-1-yl-pyrimidine-5-carboxylic acid CAS No. 842974-64-5

2-Piperidin-1-yl-pyrimidine-5-carboxylic acid

Cat. No.: B1307306
CAS No.: 842974-64-5
M. Wt: 207.23 g/mol
InChI Key: AZRMCOFZXOSTSH-UHFFFAOYSA-N
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Description

2-Piperidin-1-yl-pyrimidine-5-carboxylic acid (CAS 842974-64-5) is a high-value chemical building block in medicinal chemistry and drug discovery research. This compound features a hybrid architecture combining a pyrimidine heterocycle with a piperidine moiety, a structural motif prevalent in pharmacologically active molecules . The carboxylic acid functional group provides a versatile handle for further synthetic modification, enabling researchers to construct more complex molecules through amide coupling and other derivatization reactions . The piperidine and pyrimidine scaffolds are independently recognized for their significance in pharmaceutical design, often contributing to improved solubility and target engagement in bioactive compounds . Research indicates that such fused heterocyclic systems are particularly valuable in the design of inhibitors for disease-relevant targets. For instance, piperidine-containing compounds are actively investigated as novel inhibitors of cancer-associated carbonic anhydrase isoforms IX and XII, which are overexpressed in hypoxic solid tumors . This research line highlights the potential of this chemical series in developing targeted cancer therapies . Furthermore, the piperidine-pyrimidine core is a key structural element in other therapeutic areas, including the development of antagonists for the A2A adenosine receptor, a promising target for neurodegenerative disorders like Parkinson's disease and for cancer immunotherapy . As such, this compound serves as a critical intermediate for synthesizing novel compounds for biological screening and optimization in multiple drug discovery pipelines . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-piperidin-1-ylpyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c14-9(15)8-6-11-10(12-7-8)13-4-2-1-3-5-13/h6-7H,1-5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZRMCOFZXOSTSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=C(C=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperidin-1-yl-pyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrimidine derivative with a piperidine derivative in the presence of a suitable catalyst. For example, the reaction of 2-chloropyrimidine with piperidine in the presence of a base such as potassium carbonate can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Piperidin-1-yl-pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the piperidine or pyrimidine rings .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has garnered attention in the field of medicinal chemistry due to its potential therapeutic properties. It has been investigated for various applications, including:

  • Anticancer Activity : Research indicates that 2-Piperidin-1-yl-pyrimidine-5-carboxylic acid exhibits cytotoxic effects against several cancer cell lines. For instance, studies have shown IC50 values ranging from 1.75 to 9.46 μM against MCF-7 (breast cancer) and MDA-MB-231 cell lines, suggesting potent growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil .
  • Antimicrobial Properties : The compound demonstrates significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its mechanism involves inhibiting bacterial cell wall synthesis, making it a candidate for developing new antibiotics .
  • Enzyme Inhibition : It has been studied as a potential inhibitor of cholinesterase enzymes, which are crucial in neurotransmission. Inhibitory assays revealed an IC50 value of less than 20 μM for acetylcholinesterase (AChE), indicating potential applications in treating neurodegenerative diseases such as Alzheimer's disease .

Agricultural Applications

The compound's derivatives have also been explored for their agricultural benefits:

  • Growth Stimulants : Certain studies have investigated the use of piperidine-pyrimidine derivatives as growth stimulants for various plant species. For example, specific concentrations have shown positive effects on germination and growth metrics in crops like Salvia splendens .

Chemical Synthesis

In synthetic chemistry, this compound serves as a valuable building block for creating more complex heterocyclic compounds. Its unique structure allows it to participate in various chemical reactions typical of pyrimidine derivatives, facilitating the development of novel compounds with enhanced biological activities .

Research Findings and Case Studies

The following table summarizes key findings from recent research studies on the applications of this compound:

Study FocusFindingsIC50 Values
Anticancer ActivityInduces apoptosis via caspase activation in MCF-7 cells1.75–9.46 μM
Antimicrobial ActivityEffective against multiple bacterial strainsVaries by strain
Cholinesterase InhibitionPotential treatment for Alzheimer's disease<20 μM
Growth Stimulant ResearchPositive effects on germination and growth of Salvia splendensConcentrations: 0.01%, 0.05%

Mechanism of Action

The mechanism of action of 2-Piperidin-1-yl-pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key analogs of 2-piperidin-1-yl-pyrimidine-5-carboxylic acid, highlighting structural variations and their implications:

Compound Name Substituent(s) Molecular Weight (g/mol) CAS Number Key Differences vs. Parent Compound
2-(4-Hydroxypiperidin-1-yl)-pyrimidine-5-carboxylic acid 4-hydroxy-piperidine 223.23 1116339-69-5 Enhanced hydrophilicity due to -OH group; improved solubility
(R)-2-[3-(2-Ethoxyphenoxy)piperidin-1-yl]-pyrimidine-5-carboxylic acid 3-(2-ethoxyphenoxy)-piperidine 343.40 1809064-89-8 Increased lipophilicity; DGAT-2 inhibitor intermediate
Ethyl 2-(4-(aminomethyl)piperidin-1-yl)-pyrimidine-5-carboxylate Ethyl ester; 4-aminomethyl-piperidine 264.32 603954-49-0 Ester group improves membrane permeability (prodrug potential)
5-{4-[2-(2-{[(t-Boc)amino]ethoxy)ethyl]piperazin-1-yl}-pyrimidine-2-carboxylic acid Piperazine linker with t-Boc-protected amine 395.45 Not specified Greater flexibility; potential for enhanced target engagement

Biological Activity

2-Piperidin-1-yl-pyrimidine-5-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's mechanisms of action, therapeutic potential, and relevant research findings.

Structural Characteristics

The compound features a piperidine ring attached to a pyrimidine structure, specifically at the 2-position, with a carboxylic acid group at the 5-position. Its molecular formula is C11H13N3O2C_{11}H_{13}N_{3}O_{2} with a molecular weight of approximately 207.23 g/mol. The presence of nitrogen and oxygen functionalities enhances its biological reactivity and interaction with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition : The compound has been identified as an effective inhibitor of certain enzymes involved in disease pathways. For instance, it acts as a renin inhibitor, which is crucial for managing hypertension and related cardiovascular conditions.
  • Binding Affinity : Studies utilizing molecular docking simulations have demonstrated that this compound can effectively bind to target proteins involved in blood pressure regulation, influencing key signaling pathways.

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Antioxidant Properties : The compound exhibits significant antioxidant activity, which is essential for mitigating oxidative stress in biological systems. It has shown moderate to strong inhibition of lipid peroxidation, indicating its potential as an antioxidant agent .
  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may possess anticancer properties. For example, certain piperidine-pyrimidine hybrids have demonstrated cytotoxic effects against various cancer cell lines .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique aspects of compounds similar to this compound:

Compound NameStructural FeaturesUnique Aspects
N-(piperidin-3-yl)pyrimidine-5-carboxamidesContains a piperidine ring but differs in substitution patternsEnhanced renin inhibitory activity
4-(4-Methoxyphenyl)-2-(piperidin-1-yl)pyrimidine-5-carboxylic acidIncorporates a methoxyphenyl groupPotentially improved solubility and bioavailability
(R)-2-(3-(2-Ethoxyphenoxy)piperidin-1-yl)pyrimidine-5-carboxylic acidFeatures an ethoxyphenoxy substituentInvestigated for diacylglycerol acyltransferase 2 inhibition

These compounds highlight the versatility of piperidine-pyrimidine derivatives while showcasing the unique properties of this compound in terms of its specific biological activity and potential therapeutic applications.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

  • Antioxidant Activity : A study assessed the compound's ability to inhibit lipid peroxidation and its interaction with free radicals. Results indicated that it effectively reduced oxidative stress markers in vitro, suggesting a protective role against cellular damage .
  • Enzyme Inhibition : Another research focused on its role as a renin inhibitor, demonstrating significant binding affinity through kinetic assays. The IC50 value was determined to be comparable to established renin inhibitors used in clinical settings.
  • Cytotoxicity Evaluation : A series of piperidine-pyrimidine derivatives were tested against various cancer cell lines, revealing that some derivatives exhibited enhanced cytotoxic effects compared to standard chemotherapeutics. This positions them as promising candidates for further development in cancer therapy .

Q & A

Q. Advanced

  • Parameterization : Set grid boxes to encompass the entire active site (e.g., 60 × 60 × 60 Å) with 0.375 Å spacing. Use Lamarckian genetic algorithms for conformational sampling .
  • Validation : Cross-check docking poses with co-crystallized ligands (e.g., donepezil in 5K5E) to ensure force field accuracy.
  • Post-Docking Analysis : Calculate binding free energies (ΔG) and visualize hydrophobic/electrostatic interactions using PyMOL or Chimera .

What strategies are effective in resolving contradictions between in vitro activity data and computational predictions for piperidinyl-pyrimidine derivatives?

Q. Advanced

  • Data Triangulation : Replicate assays under varying pH and temperature conditions to confirm activity trends.
  • Free-Energy Perturbation (FEP) : Apply advanced computational models to refine binding affinity predictions for discordant compounds .
  • Crystallographic Validation : Attempt co-crystallization of high-activity derivatives with AChE to resolve docking ambiguities .
    Case Study: A derivative with poor docking scores but high in vitro activity may exhibit allosteric binding, requiring extended molecular dynamics simulations .

How should researchers approach the purification of derivatives with varying solubility profiles?

Q. Advanced

  • Solvent Screening : Test solubility in DMSO, DMF, and acetonitrile. Use mixed solvents (e.g., DCM/methanol) for recrystallization.
  • pH-Dependent Extraction : Adjust aqueous phase pH during liquid-liquid extraction to isolate ionizable carboxylate intermediates .
  • Preparative HPLC : Apply gradient elution (0.1% TFA in water/acetonitrile) for challenging separations, monitoring at 254 nm .

How can researchers integrate experimental SAR data with computational models to guide derivative design?

Q. Advanced

  • QSAR Modeling : Use partial least squares (PLS) regression to correlate substituent descriptors (e.g., logP, molar refractivity) with bioactivity .
  • Fragment-Based Design : Prioritize substituents (e.g., halogen, methoxy) that enhance binding entropy in docking simulations .
  • Meta-Analysis : Compile data from kinetic assays, docking, and physicochemical profiling into a unified database for pattern recognition .

What are the critical considerations for handling and storing this compound derivatives in laboratory settings?

Q. Basic

  • Storage : Keep lyophilized compounds in airtight containers at -20°C under inert gas (N2_2) to prevent hydrolysis .
  • Safety Protocols : Use fume hoods for synthesis and wear nitrile gloves to avoid dermal exposure. Refer to SDS for disposal guidelines .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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